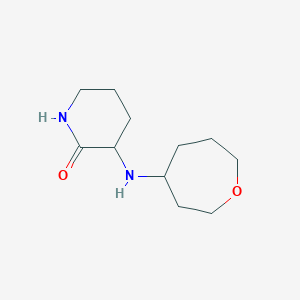![molecular formula C13H14N2O4 B7588915 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential role in regulating cellular processes.
Mecanismo De Acción
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid), a serine/threonine phosphatase that plays a crucial role in regulating cellular processes. 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid is involved in the dephosphorylation of various signaling molecules, including Akt, MAPK, and p53, which are essential for cell survival and proliferation. By inhibiting 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can modulate the activity of these signaling pathways and induce cell death.
Biochemical and Physiological Effects
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and sensitize cancer cells to chemotherapy and radiotherapy. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor is a potent and selective inhibitor of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid, which makes it a valuable tool for studying the role of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid in cellular processes. However, its potency and selectivity can also pose limitations in experimental settings, as high concentrations of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can lead to off-target effects and toxicity. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has poor solubility and stability, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Further studies are needed to elucidate the precise mechanism of action of 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor and its potential therapeutic applications in various diseases. Moreover, the development of more potent and selective 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitors with improved pharmacokinetic properties can enhance its efficacy and reduce its toxicity in vivo. Additionally, the identification of biomarkers that can predict the response to 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can help in patient selection and treatment optimization.
Métodos De Síntesis
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor can be synthesized through a multi-step process involving the reaction of morpholine-2-carboxylic acid with pyridine-3-carboxaldehyde, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been extensively studied in various fields of research, including cancer biology, neurodegenerative diseases, and viral infections. It has been shown to have a potential role in regulating cell growth and proliferation, apoptosis, and DNA repair. Moreover, 4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid inhibitor has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Propiedades
IUPAC Name |
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-12(4-3-10-2-1-5-14-8-10)15-6-7-19-11(9-15)13(17)18/h1-5,8,11H,6-7,9H2,(H,17,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZFPQCLKXODQY-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C=CC2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)/C=C/C2=CN=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)
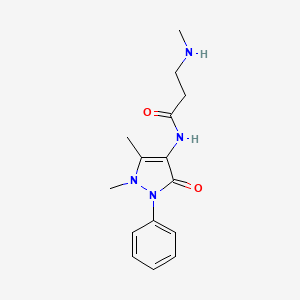
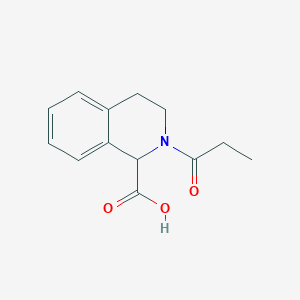
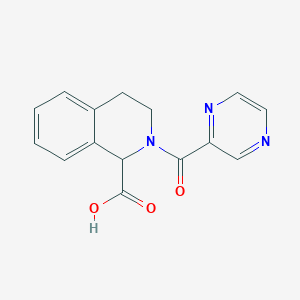
![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
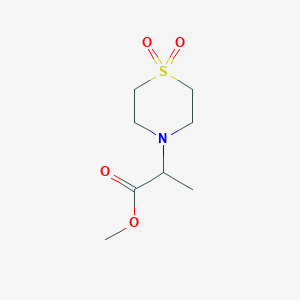
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
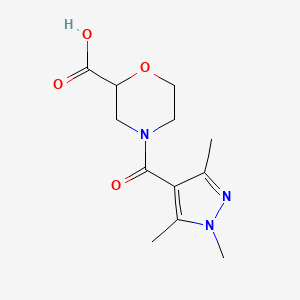
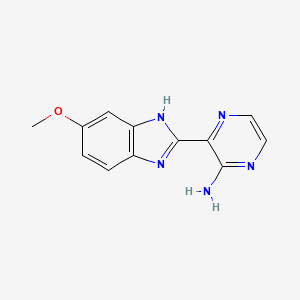
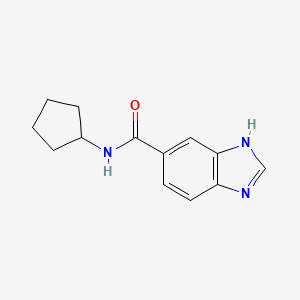
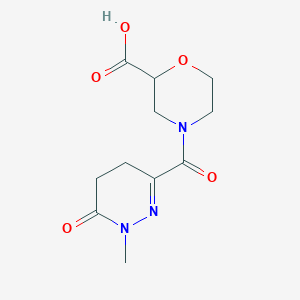
![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)
